molecular formula C8H15ClO2 B3098757 Methyl 2-chloro-4,4-dimethylpentanoate CAS No. 1342278-04-9

Methyl 2-chloro-4,4-dimethylpentanoate

Cat. No.: B3098757
CAS No.: 1342278-04-9
M. Wt: 178.65 g/mol
InChI Key: VAJZLHNGDFOSGE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,4-dimethylpentanoate (C₈H₁₃ClO₂) is a branched-chain ester featuring a chlorine substituent at the second carbon and two methyl groups at the fourth carbon of the pentanoate backbone. This structural arrangement confers unique reactivity and physicochemical properties, making it relevant in synthetic organic chemistry and industrial applications. However, recent data indicate that this compound has been discontinued by suppliers such as CymitQuimica, limiting its availability for current research .

Properties

IUPAC Name

methyl 2-chloro-4,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-8(2,3)5-6(9)7(10)11-4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJZLHNGDFOSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4,4-dimethylpentanoate can be synthesized through several methods. One common approach involves the chlorination of 4,4-dimethylpentanoic acid followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride and a catalyst to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,4-dimethylpentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4,4-dimethylpentanoic acid and methanol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Derivatives such as 2-amino-4,4-dimethylpentanoate.

    Reduction: 2-chloro-4,4-dimethylpentanol.

    Hydrolysis: 4,4-dimethylpentanoic acid and methanol.

Scientific Research Applications

Methyl 2-chloro-4,4-dimethylpentanoate is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

    Biological Studies: Researchers use it to study the effects of chlorinated esters on biological systems.

    Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4,4-dimethylpentanoate involves its reactivity towards nucleophiles and reducing agents. The chlorine atom and ester group are key functional groups that participate in chemical reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 2-chloro-4,4-dimethylpentanoate and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Applications/Status
This compound C₈H₁₃ClO₂ 176.64 Cl at C2; two CH₃ groups at C4 Discontinued (industrial/research)
Methyl 3-bromo-2-chloropyridine-4-carboxylate C₇H₅BrClNO₂ 264.48 Br at C3; Cl at C2; pyridine ring Pharmaceutical intermediates
Methyl 2-(2-chloroacetamido)-4-methylpentanoate C₉H₁₄ClNO₃ 219.67 Cl in acetamido group; CH₃ at C4 Peptide synthesis (potential use)
Key Observations:

Substituent Position and Reactivity: The chlorine in this compound is directly attached to the ester backbone, enhancing electrophilic reactivity at C2. In contrast, Methyl 3-bromo-2-chloropyridine-4-carboxylate features a heterocyclic pyridine ring, where the electron-withdrawing nature of the ring amplifies halogen reactivity for cross-coupling reactions . The acetamido group in Methyl 2-(2-chloroacetamido)-4-methylpentanoate introduces an amide bond, increasing stability under physiological conditions compared to esters .

Molecular Weight and Applications: The pyridine derivative’s higher molecular weight (264.48) and aromatic structure make it suitable for pharmaceutical research, particularly in kinase inhibitor synthesis. this compound’s lower molecular weight (176.64) suggests utility in smaller molecule synthesis, though its discontinued status restricts current use .

Physicochemical Properties and Stability

  • Solubility: The pyridine-based ester (Methyl 3-bromo-2-chloropyridine-4-carboxylate) exhibits lower solubility in polar solvents due to its aromatic ring, whereas this compound’s aliphatic structure enhances solubility in organic solvents like dichloromethane.
  • Stability: The acetamido group in Methyl 2-(2-chloroacetamido)-4-methylpentanoate reduces hydrolysis susceptibility compared to esters, making it more stable in aqueous environments .

Isotopic and Deuterated Analogs

Such analogs are critical for mass spectrometry studies but differ functionally from esters like this compound .

Industrial and Research Implications

  • This compound: Its discontinuation underscores challenges in sourcing halogenated esters for legacy synthetic routes. Researchers may need alternatives like Methyl 2-(2-chloroacetamido)-4-methylpentanoate, which offers similar halogen functionality with enhanced stability .
  • Pyridine Derivatives : The bromo-chloro pyridine ester’s dual halogenation enables diverse derivatization, aligning with trends in targeted drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-chloro-4,4-dimethylpentanoate
Reactant of Route 2
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Methyl 2-chloro-4,4-dimethylpentanoate

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